Trigonelline-Hydrochlorid

Übersicht

Beschreibung

Trigonelline-Hydrochlorid ist ein natürlich vorkommendes Alkaloid, das in verschiedenen Pflanzen vorkommt, darunter Kaffeebohnen und Bockshornkleesamen. Es ist ein Derivat von Trigonelline, das durch Methylierung des Stickstoffatoms von Niacin (Vitamin B3) gebildet wird. This compound hat aufgrund seiner vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen erhebliche Aufmerksamkeit erlangt .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Trigonelline hydrochloride is being extensively researched for its therapeutic potential in managing various health conditions:

- Diabetes Management : Studies have shown that trigonelline can enhance insulin sensitivity and improve glucose tolerance. In a randomized cross-over trial, it was found to significantly affect glucose tolerance during oral glucose tests .

- Anti-inflammatory Properties : Trigonelline has demonstrated efficacy in reducing inflammation in various models, including lung tissue damage associated with silicosis. It alleviates myofibroblast differentiation, which is crucial in pulmonary fibrosis .

- Antimicrobial Activity : Research indicates that trigonelline exhibits antimicrobial properties against pathogens such as Pseudomonas aeruginosa. It affects biofilm formation and virulence factor expression, making it a potential candidate for treating biofilm-associated infections .

Food Industry

Trigonelline is naturally present in coffee and is recognized for its antioxidant properties:

- Natural Preservative : Its antioxidant capacity can be harnessed to extend the shelf life of food products while maintaining their flavor and quality. This application is particularly relevant in the context of increasing consumer demand for natural food preservatives .

- Health Benefits : The presence of trigonelline in coffee contributes to its health benefits, including potential protective effects against metabolic disorders and oxidative stress .

Cosmetic Applications

The compound is being incorporated into skincare formulations due to its beneficial properties:

- Moisturizing Effects : Trigonelline enhances skin hydration and texture, making it valuable for cosmetic products aimed at improving skin quality.

- Soothing Properties : Its anti-inflammatory characteristics make it suitable for formulations targeting sensitive or irritated skin .

Biotechnology and Agricultural Applications

In the field of biotechnology, trigonelline's role extends to plant research:

- Plant Stress Responses : Trigonelline has been studied for its ability to enhance plant resilience against environmental stressors, such as drought and salinity. This application is vital for improving crop yields under adverse conditions .

Case Studies and Research Findings

Wirkmechanismus

Target of Action

Trigonelline hydrochloride (TRG) is a natural polar hydrophilic alkaloid found in many plants such as green coffee beans and fenugreek seeds . It potentially acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors .

Mode of Action

TRG can facilitate the maintenance and restoration of the metabolic homeostasis of glucose and lipids . It can counteract inflammatory constituents at multiple levels by hampering pro-inflammatory factor release, alleviating inflammatory propagation, and attenuating tissue injury . It concurrently modulates oxidative stress by the blockage of the detrimental Nrf2 pathway when autophagy is impaired .

Biochemical Pathways

TRG is involved in several pathways like oxidative stress and antioxidant, inflammatory, neuroprotection and neurotrophic, and mitochondrial function and energy metabolism . In type 2 diabetic Goto–Kakizaki (GK) rats, TRG decreased the expression of genes involved in glycolysis (Pdhb, Pklr, Pfkfb1, and Gck), gluconeogenesis (G6pc, Slc37a4), and glucose uptake (Slc2a2) .

Pharmacokinetics

It has been observed that in a 2-hour oral glucose tolerance test in overweight men, trg ingestion reduced glucose and insulin concentrations after 15 minutes compared with a placebo .

Result of Action

TRG exerts diverse therapeutic effects on a variety of pathological conditions associated with chronic metabolic diseases and age-related disorders . It shows multidimensional effects, including neuroprotection from neurodegenerative disorders and diabetic peripheral neuropathy, neuromodulation, mitigation of cardiovascular disorders, skin diseases, diabetic mellitus, liver and kidney injuries, and anti-pathogen and anti-tumor activities .

Action Environment

It has been observed that trg can inhibit allergic inflammation in vitro and in vivo . It has also been found to modulate inflammatory pathways in the context of neuroinflammation, a common feature of many neurological disorders .

Biochemische Analyse

Biochemical Properties

Trigonelline hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit collagen synthesis and protect dermal fibroblasts against ultraviolet radiation . It also acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors .

Cellular Effects

Trigonelline hydrochloride has significant effects on various types of cells and cellular processes. It has been demonstrated to mitigate silica-induced silicosis and bleomycin-induced pulmonary fibrosis, as evidenced by improved histochemical staining and reduced fibrotic marker expressions . It also inhibits the differentiation of fibroblasts to myofibroblasts .

Molecular Mechanism

At the molecular level, Trigonelline hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits fibroblast-to-myofibroblast differentiation by repressing TGF-β/Smad signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trigonelline hydrochloride change over time. It has been shown to be safe in mice and fibroblasts, and efficacious concentrations of Trigonelline hydrochloride did not impair liver or kidney function .

Metabolic Pathways

Trigonelline hydrochloride is involved in various metabolic pathways. In type 2 diabetic Goto–Kakizaki (GK) rats, Trigonelline hydrochloride decreased the expression of genes involved in glycolysis and gluconeogenesis .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Trigonelline-Hydrochlorid kann durch Methylierung von Nicotinsäure (Niacin) synthetisiert werden. Die Reaktion wird durch die S-Adenosyl-L-Methionin (SAM)-abhängige Nicotinat-N-Methyltransferase katalysiert. Dieses Enzym erleichtert den Transfer einer Methylgruppe von SAM zu Nicotinsäure, was zur Bildung von Trigonelline führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion von Trigonelline aus natürlichen Quellen wie Kaffeebohnen und Bockshornkleesamen. Das extrahierte Trigonelline wird dann durch eine Reaktion mit Salzsäure in sein Hydrochloridsalz umgewandelt. Dieser Prozess gewährleistet die Stabilität der Verbindung und verbessert ihre Wasserlöslichkeit .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Trigonelline-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Trigonelline kann zu Nicotinsäure oxidiert werden.

Reduktion: Es kann zu Methylamin reduziert werden.

Substitution: Trigonelline kann Substitutionsreaktionen eingehen, z. B. die Bildung von Chlormethan bei Behandlung mit Salzsäure.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Salzsäure wird häufig für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Nicotinsäure.

Reduktion: Methylamin.

Substitution: Chlormethan.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nicotinsäure: Ein Vorläufer von Trigonelline, der an ähnlichen Stoffwechselwegen beteiligt ist.

Koffein: Ein weiteres Alkaloid mit ähnlichen Biosynthesewegen, das aus Purinnukleotiden gewonnen wird.

Nornicotin: Ein geringfügiges Alkaloid im Tabak, das strukturell mit Trigonelline verwandt ist.

Einzigartigkeit

Trigonelline-Hydrochlorid ist einzigartig aufgrund seiner vielfältigen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen. Im Gegensatz zu anderen ähnlichen Verbindungen hat es vielversprechende Wirkungen bei der Behandlung von Diabetes, neurodegenerativen Erkrankungen und Krebs gezeigt .

Biologische Aktivität

Trigonelline hydrochloride (TH) is a naturally occurring alkaloid primarily found in coffee and fenugreek. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of trigonelline hydrochloride, supported by case studies and research findings.

1. NAD+ Precursor and Muscle Health

Recent studies have identified trigonelline as a precursor to NAD+, a critical coenzyme involved in energy metabolism. Research indicates that trigonelline enhances muscle function, particularly in aging populations. In a study involving multiple species, including humans and mice, trigonelline administration was shown to increase NAD+ levels in skeletal muscle, thereby improving mitochondrial function and muscle strength. Notably, lower serum levels of trigonelline were observed in individuals with sarcopenia, suggesting its potential role in mitigating age-related muscle decline .

2. Anti-Inflammatory Effects

Trigonelline hydrochloride exhibits significant anti-inflammatory properties. A study demonstrated its effectiveness in inhibiting allergic inflammation both in vitro and in vivo. Trigonelline suppressed the degranulation of mast cells and reduced the production of pro-inflammatory cytokines such as prostaglandin D2 and leukotriene C4. The mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, highlighting its potential as a therapeutic agent for allergic conditions .

3. Antifibrotic Activity

Trigonelline has been shown to attenuate pulmonary fibrosis induced by silica exposure. In vivo experiments indicated that trigonelline treatment significantly reduced fibrotic markers and improved lung histology in silicosis models. The underlying mechanism appears to involve the inhibition of fibroblast-to-myofibroblast differentiation through repression of the TGF-β/Smad signaling pathway . This finding suggests that trigonelline could be beneficial in treating fibrotic diseases.

Antimicrobial Properties

Trigonelline hydrochloride also demonstrates antimicrobial activity against Pseudomonas aeruginosa, a notorious pathogen associated with biofilm formation and chronic infections. Studies revealed that trigonelline alters colony morphology, motility, and biofilm architecture in a dose-dependent manner. Additionally, it affects quorum sensing pathways, which are crucial for biofilm development and virulence factor production . These findings position trigonelline as a potential lead compound for managing biofilm-associated infections.

Pharmacological Activities

Trigonelline has been implicated in various pharmacological activities related to metabolic regulation:

- Glucose Metabolism : Trigonelline has been shown to reduce blood glucose levels significantly (by approximately 46%) in diabetic models. It inhibits key enzymes involved in carbohydrate metabolism, thereby enhancing glucose tolerance .

- Lipid Metabolism : The compound also modulates lipid metabolism by decreasing triglycerides and improving overall lipid profiles .

Study 1: Muscle Function Improvement

A clinical study assessed the impact of trigonelline supplementation on elderly participants with sarcopenia. Results showed that participants who received trigonelline exhibited increased muscle strength and improved NAD+ levels compared to controls.

Study 2: Allergic Inflammation Model

In an ovalbumin-induced asthma model, mice treated with trigonelline demonstrated reduced airway hyperresponsiveness and lower serum IgE levels, indicating its potential as an anti-allergic therapeutic agent.

Study 3: Silicosis Treatment

In a silicosis mouse model, trigonelline treatment resulted in significant reductions in lung fibrosis markers and improved lung function metrics compared to untreated controls.

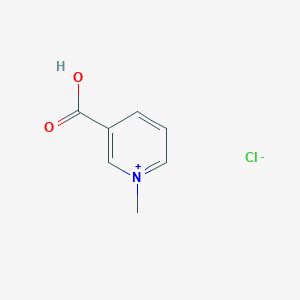

Eigenschaften

CAS-Nummer |

6138-41-6 |

|---|---|

Molekularformel |

C7H8ClNO2 |

Molekulargewicht |

173.60 g/mol |

IUPAC-Name |

1-methylpyridin-1-ium-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H |

InChI-Schlüssel |

TZSYLWAXZMNUJB-UHFFFAOYSA-N |

SMILES |

OC(C1=C[N+](C)=CC=C1)=O.[Cl-] |

Kanonische SMILES |

C[N+]1=CC=CC(=C1)C(=O)[O-].Cl |

Key on ui other cas no. |

6138-41-6 |

Verwandte CAS-Nummern |

535-83-1 (Parent) |

Synonyme |

trigonelline trigonelline chloride trigonelline iodide trigonelline ion trigonelline tosylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trigonelline hydrochloride interact with biological systems and what are its downstream effects?

A1: Trigonelline hydrochloride has been shown to interact with several biological targets. One study demonstrated that it inhibits the aggregation of amyloid-β peptide (Aβ40), a key process in the development of Alzheimer's disease []. Another study revealed that Trigonelline hydrochloride can inhibit type I collagen fibrillation []. Further research indicated that it affects the quorum sensing (QS) system in Pseudomonas aeruginosa, impacting biofilm formation and virulence factor production []. It was also found to activate the NRF2 transcription factor in Leishmania donovani-infected cells, leading to the upregulation of the antioxidant enzyme HO-1 and the transcriptional repressor ATF3, which ultimately promotes parasite survival [].

Q2: What is known about the structural characteristics of Trigonelline hydrochloride?

A2: While specific spectroscopic data wasn't provided in the abstracts, Trigonelline hydrochloride is a salt formed from Trigonelline and hydrochloric acid. The molecular formula of Trigonelline is C7H7NO2, and its molecular weight is 137.14 g/mol. The addition of hydrochloric acid would alter these values for the hydrochloride salt. Further structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).

Q3: Has Trigonelline hydrochloride shown potential in combating specific diseases?

A3: Research suggests Trigonelline hydrochloride may have therapeutic potential for various conditions. It has demonstrated inhibitory effects against Pseudomonas aeruginosa, a bacterium notorious for causing difficult-to-treat infections, particularly in individuals with compromised immune systems []. Additionally, its interaction with amyloid-β peptide aggregation suggests a possible role in addressing Alzheimer's disease []. Further investigation is necessary to confirm these findings and explore potential applications.

Q4: What is known about the stability and formulation of Trigonelline hydrochloride?

A5: Research suggests that Trigonelline hydrochloride is susceptible to thermal degradation. One study investigated its breakdown at high temperatures, identifying 1-methylpyridinium as a major degradation product []. This highlights the importance of considering stability during formulation and storage. One study explored conjugating Trigonelline hydrochloride onto PEGylated nanodiamonds to create a controlled-release system potentially enhancing its therapeutic efficacy [].

Q5: What are the known metabolic pathways of Trigonelline hydrochloride?

A6: While the provided abstracts don't delve into specific metabolic pathways of Trigonelline hydrochloride, one study used a tandem mass spectrometry approach to assess its inhibitory potential on eight human CYP450 isoforms in vitro []. This suggests that Trigonelline hydrochloride might be metabolized by these enzymes, which are crucial for drug metabolism in the liver.

Q6: Are there any analytical methods available for the detection and quantification of Trigonelline hydrochloride?

A7: Several analytical methods have been employed to study Trigonelline hydrochloride. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used to assess its inhibitory potential on CYP450 enzymes []. Additionally, first-order derivative spectrophotometry and RP-HPLC methods were developed and validated for the simultaneous estimation of Trigonelline hydrochloride in combination with other compounds in antidiabetic herbal formulations [, ]. These methods highlight the versatility in analyzing and quantifying this compound in various matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.